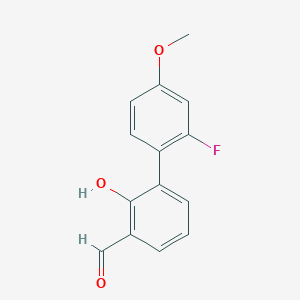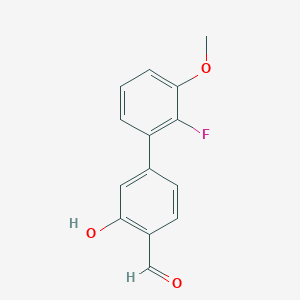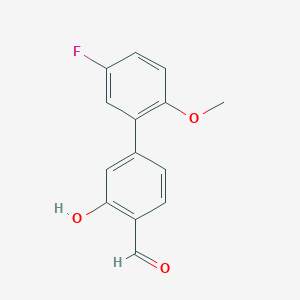
5-(3-Chloro-5-methylphenyl)-2-formylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Chloro-5-methylphenyl)-2-formylphenol (also known as 5-CMF) is a chemical compound primarily used in scientific research. It is a synthetic compound that is created through a series of chemical reactions. 5-CMF is a colorless solid with a melting point of 75-77°C and a boiling point of 254-255°C. It is soluble in water, alcohols, and most organic solvents. 5-CMF has a number of applications in scientific research, including its use as a biochemical reagent and as an anti-inflammatory agent.
科学的研究の応用
5-CMF is primarily used in scientific research for its anti-inflammatory properties. It has been used in the study of inflammation and oxidative stress, as well as in the study of the effects of certain drugs on inflammation and oxidative stress. 5-CMF has also been used as a biochemical reagent in the study of enzymes and proteins. It has been used to study the activity of certain enzymes, such as cytochrome P450, and to study the structure and function of proteins.
作用機序
The mechanism of action of 5-CMF is not yet fully understood. However, it is believed that 5-CMF acts as an antioxidant, which means it can reduce oxidative stress and inflammation. It may also act as an inhibitor of certain enzymes, such as cytochrome P450. In addition, it may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
5-CMF has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animals, as well as to inhibit the activity of certain enzymes, such as cytochrome P450. It has also been shown to reduce the production of pro-inflammatory cytokines. In addition, 5-CMF has been shown to have anti-cancer effects in some animal models.
実験室実験の利点と制限
The advantages of using 5-CMF in laboratory experiments include its low cost and its availability in a variety of forms. It is also relatively easy to synthesize in the laboratory. However, there are some limitations to using 5-CMF in laboratory experiments. For example, it is not very soluble in water, which can limit its use in certain types of experiments. In addition, its mechanism of action is not yet fully understood, which can limit its effectiveness in certain experiments.
将来の方向性
There are a number of potential future directions for research into 5-CMF. These include further research into its mechanism of action, its effects on inflammation and oxidative stress, and its potential anti-cancer effects. In addition, more research is needed to understand the effects of 5-CMF on other enzymes, proteins, and cellular processes. Finally, further research is needed to develop more efficient and cost-effective synthesis methods for 5-CMF.
合成法
5-CMF is synthesized through a multi-step process. The first step is the reaction of 3-chloro-5-methylphenol with formic acid, which yields 5-(3-chloro-5-methylphenyl)-2-formylphenol. This reaction is catalyzed by an acid, typically sulfuric acid or hydrochloric acid. The second step is the reaction of 5-(3-chloro-5-methylphenyl)-2-formylphenol with sodium hydroxide, which yields 5-(3-chloro-5-methylphenyl)-2-hydroxybenzoic acid. The third step is the reaction of 5-(3-chloro-5-methylphenyl)-2-hydroxybenzoic acid with acetic anhydride, which yields 5-(3-chloro-5-methylphenyl)-2-formylphenol.
特性
IUPAC Name |
4-(3-chloro-5-methylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-4-12(6-13(15)5-9)10-2-3-11(8-16)14(17)7-10/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNOXOPYVDZIGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685194 |
Source


|
| Record name | 3'-Chloro-3-hydroxy-5'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-5-methylphenyl)-2-formylphenol | |
CAS RN |
1261953-49-4 |
Source


|
| Record name | 3'-Chloro-3-hydroxy-5'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














